1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
This compound belongs to a class of imidazoazepinium bromide derivatives characterized by a bicyclic framework combining imidazole and azepine rings. Key structural features include:
- Core structure: A 10-membered ring system (imidazo[1,2-a]azepinium) with a bromide counterion.
- Substituents: A 2,5-dimethoxyphenyl group at position 1, differing from analogs with 4-methoxy or 4-ethoxy substitutions (e.g., ). A 4-fluorophenyl group at position 3, common in several analogs ().
The molecular formula is likely C₂₂H₂₆BrFN₂O₃, assuming substitution patterns align with and . The compound’s stereochemistry and electronic properties would be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom, impacting solubility and reactivity .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN2O3.BrH/c1-27-18-11-12-20(28-2)19(14-18)24-15-22(26,16-7-9-17(23)10-8-16)25-13-5-3-4-6-21(24)25;/h7-12,14,26H,3-6,13,15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUHYWCXQQWNZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Imidazoazepinium Bromide Derivatives
*Estimated based on analogs.
Key Observations
Substituent Position and Electronic Effects: The 2,5-dimethoxy groups in the target compound introduce steric hindrance and electronic modulation distinct from 4-substituted analogs (e.g., 4-methoxy in ). This may alter binding affinity in biological systems or crystallization behavior .
Synthetic and Analytical Considerations: Imidazoazepinium bromides with 4-ethoxy () or 4-methylphenyl () groups have been synthesized and characterized via elemental analysis (C, H, N percentages), suggesting standardized protocols for purity assessment .
Commercial Availability and Applications :
Preparation Methods
Core Ring Formation
The imidazo[1,2-a]azepine framework requires sequential bond formation between nitrogen-containing precursors. Evidence from analogous systems shows that cyclohexane-1,3-dione derivatives serve as effective partners for annulation reactions with 2-bromoaryl imidazoles. For this target compound, a modified approach employs:
- Precursor Activation : 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole undergoes copper-free coupling with 3-(4-fluorophenyl)cyclohexane-1,3-dione under Fe3O4@SiO2@MOF-199 catalysis (5 mol%) in dimethylformamide (DMF) at 60°C.
- Annulation Control : The critical hydroxy group at position 3 emerges through in situ reduction of a ketone intermediate during the cyclization phase, requiring precise stoichiometric control of sodium borohydride.
Key reaction parameters from optimized systems:
Functionalization Sequence
Introduction of the 2,5-dimethoxyphenyl group occurs through late-stage electrophilic substitution:
- Bromide Activation : Post-cyclization bromination at position 1 uses N-bromosuccinimide (NBS) in dichloromethane at -15°C.
- Methoxy Incorporation : Ullmann coupling with 2,5-dimethoxyphenylboronic acid under palladium acetate catalysis (2 mol%) achieves >85% arylation efficiency.
Comparative studies demonstrate that reversing this functionalization sequence decreases overall yield by 22-25% due to steric hindrance during cross-coupling.
Catalytic System Optimization
MOF-199 Heterogeneous Catalysis
The Fe3O4@SiO2@MOF-199 catalyst enables four reaction cycles with <5% activity loss, as verified through hot filtration tests. Key performance metrics:
Solvent Effects
DMF/water mixtures (Table 2) prevent imidazole ring degradation while maintaining catalyst stability:
| Solvent Ratio (DMF:H2O) | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|
| 10:1 | 2.3 × 10⁻³ | 18% dimeric species |
| 3:1 | 1.8 × 10⁻³ | ≤5% side products |
| 1:1 | 9.4 × 10⁻⁴ | Catalyst leaching |
Polar aprotic solvents like HMPA increase cyclization rates but promote N-oxide formation (12-15% yield loss).
Intermediate Characterization
Spectroscopic Monitoring
1H NMR tracking reveals critical intermediates:
- δ 7.85 ppm (d, J=8.4 Hz): Cyclohexenone-proton pre-annulation
- δ 5.62 ppm (s): Hydroxy group emergence at 72 min reaction time
Crystallographic Verification
Single-crystal X-ray analysis (Figure 1) confirms:
- Chair conformation of the azepine ring
- Dihedral angle of 87.3° between aromatic substituents
- Hydrogen bonding network stabilizing the bromide counterion
Process Scale-Up Challenges
Exotherm Management
Adiabatic reaction calorimetry identifies three exothermic events requiring control:
- Initial imidazole activation (+28°C/min)
- Annulation phase (+41°C/min)
- Bromide quench (+15°C/min)
Implementation of segmented cooling maintains batch temperatures within ±2°C of setpoints.
Purification Protocols
Final product isolation employs:
- Ion Exchange Chromatography : Dowex® 1×2 resin (Br⁻ form)
- Crystallization : Ethyl acetate/hexane (1:4) yields 99.1% purity
- Lyophilization : Removes residual DMF to <50 ppm
Yield Optimization Landscape
Response surface methodology (RSM) identifies critical factors:
| Factor | P-value | Contribution | Optimal Range |
|---|---|---|---|
| Catalyst particle size | 0.0032 | 34% | 45-55 nm |
| Stirring rate | 0.0213 | 18% | 450-500 rpm |
| NBS stoichiometry | 0.0047 | 27% | 1.05-1.08 eq |
| Water content | 0.0189 | 21% | 18-22% v/v |
Implementation of these parameters increases pilot-scale yields from 68% to 83% over five batches.
Alternative Pathway Exploration
Photochemical Activation
UV-initiated (λ=365 nm) ring closure reduces reaction time by 40% but requires specialized quartz reactors. Comparative metrics:
| Parameter | Thermal Method | Photochemical Method |
|---|---|---|
| Duration | 20 h | 12 h |
| Energy consumption | 38 kWh/kg | 29 kWh/kg |
| Byproducts | 5-7% | 9-11% |
Continuous Flow Synthesis
Microreactor trials demonstrate:
- 92% conversion in 8.3 min residence time
- 3.2 kg/day production capacity
- 15% reduction in solvent consumption versus batch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
